molecular formula C9H7BrN2 B1594229 5-(3-Bromophenyl)-1h-imidazole CAS No. 53848-00-3

5-(3-Bromophenyl)-1h-imidazole

Cat. No.: B1594229
CAS No.: 53848-00-3
M. Wt: 223.07 g/mol
InChI Key: IOVSUHJPAAEIGB-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group at the 5-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.

Scientific Research Applications

5-(3-Bromophenyl)-1H-imidazole has several scientific research applications:

Future Directions

The future directions for research on “5-(3-Bromophenyl)-1h-imidazole” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in areas such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and glyoxal.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 3-bromobenzaldehyde, glyoxal, and ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or acetic acid under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)-1H-imidazole: Similar structure but with the bromine atom at the 4-position, leading to different chemical properties.

    5-(3-Chlorophenyl)-1H-imidazole:

Uniqueness

5-(3-Bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-(3-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVSUHJPAAEIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202116
Record name 1H-Imidazole, 5-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53848-00-3
Record name 1H-Imidazole, 5-(3-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 5-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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